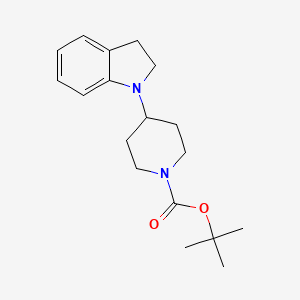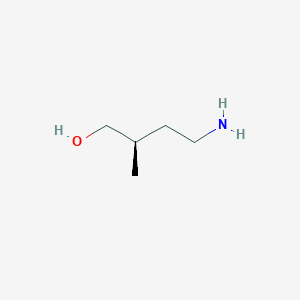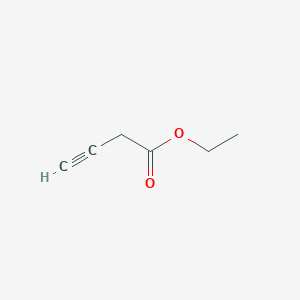
3-amino-N-cyclopropyl-4-methylbenzamide
Übersicht
Beschreibung
3-amino-N-cyclopropyl-4-methylbenzamide is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 3-amino-N-cyclopropyl-4-methylbenzamide is 1S/C11H14N2O/c1-7-2-3-8(6-10(7)12)11(14)13-9-4-5-9/h2-3,6,9H,4-5,12H2,1H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the positions of the cyclopropyl, amino, and methyl groups on the benzamide core.Physical And Chemical Properties Analysis
3-amino-N-cyclopropyl-4-methylbenzamide is a solid at room temperature . Predicted properties include a melting point of 150.44°C, a boiling point of approximately 368.5°C at 760 mmHg, a density of approximately 1.2 g/cm^3, and a refractive index of n 20D 1.60 .Wissenschaftliche Forschungsanwendungen
DNA Repair Studies
3-Amino-N-cyclopropyl-4-methylbenzamide has been studied in the context of DNA repair, particularly focusing on its role as an inhibitor of poly(ADP-ribose) synthesis. It has been used in research to explore regulatory roles in the repair process. However, studies have shown that the effects of this compound can be complex due to nonspecific effects at commonly used concentrations, which may weaken the evidence for a specific regulatory role in DNA repair (Cleaver, Milam, & Morgan, 1985).
Anticonvulsant Activity
Research has been conducted on derivatives of 4-aminobenzamides, including 3-amino-N-cyclopropyl-4-methylbenzamide, for their potential anticonvulsant effects. Some of these compounds have shown promising results in mice models against seizures induced by various methods. The research aims to develop more potent compounds compared to existing treatments like phenobarbital and phenytoin (Clark et al., 1984).
Cellular Toxicity and Transformation Studies
Studies have also examined the ability of 3-amino-N-cyclopropyl-4-methylbenzamide to alter toxic and transforming effects of certain chemicals in cell cultures. It has been found to enhance the toxic effects of ethyl methanesulfonate and methyl methanesulfonate, indicating its importance in the repair of DNA damage and chemical induction of transformation in vitro (Lubet et al., 1984).
Cardiovascular Research
This compound has been investigated for its cardiovascular activities, particularly in the context of its potential as an anti-ulcer drug. Studies in animals have shown that it can induce changes in blood flow in certain arterial regions, potentially affecting treatments for gastrointestinal disorders (Hirohashi et al., 1993).
Gastroprokinetic Agent Development
Another area of research has been the development of gastroprokinetic agents. Compounds derived from 3-amino-N-cyclopropyl-4-methylbenzamide have been evaluated for their ability to promote gastric emptying activity, contributing to potential treatments for gastrointestinal mobility disorders (Morie et al., 1995).
Cancer Treatment Research
In cancer research, derivatives of 3-amino-N-cyclopropyl-4-methylbenzamide have been identified as potential inhibitors of kinesin spindle protein, showing promise as anticancer agents. These compounds have shown efficacy in inducing cellular death in mitosis, making them candidates for clinical development in cancer treatment (Theoclitou et al., 2011).
Eigenschaften
IUPAC Name |
3-amino-N-cyclopropyl-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-2-3-8(6-10(7)12)11(14)13-9-4-5-9/h2-3,6,9H,4-5,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLESBTVHGWTLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475166 | |
| Record name | 3-amino-N-cyclopropyl-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-cyclopropyl-4-methylbenzamide | |
CAS RN |
623155-19-1 | |
| Record name | 3-amino-N-cyclopropyl-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 623155-19-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














